Dichlorprop-methyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

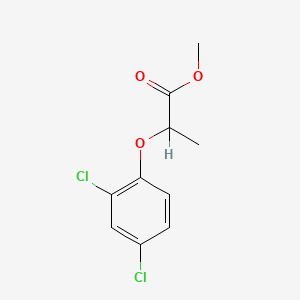

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866617 | |

| Record name | Dichlorprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23844-57-7, 57153-17-0 | |

| Record name | Dichlorprop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorprop-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichlorprop-methyl: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorprop-methyl is the methyl ester of dichlorprop, a selective systemic herbicide belonging to the phenoxypropionic acid class of compounds. It is utilized for the post-emergence control of annual and perennial broadleaf weeds in various agricultural and non-crop settings. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies pertaining to this compound. Detailed experimental protocols and visual representations of key biological pathways are included to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound is a chiral compound, with the herbicidal activity primarily attributed to the (R)-(+)-enantiomer.[1][2] Commercial formulations are often a racemic mixture of the (R) and (S) enantiomers.[2]

Chemical Structure

IUPAC Name: methyl 2-(2,4-dichlorophenoxy)propanoate[3] CAS Number: 57153-17-0[4] Chemical Formula: C₁₀H₁₀Cl₂O₃[4] Molecular Weight: 249.09 g/mol [3][4]

The chemical structure of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Data for the parent compound, Dichlorprop, is also included for comparative purposes.

| Property | This compound | Dichlorprop (Parent Compound) |

| Physical State | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | Colorless to yellowish crystalline solid[5] |

| Melting Point | -93.9 °C | 116-118 °C[5][6] |

| Boiling Point | 65 °C | Decomposes before boiling |

| Density | Not available | 1.4 g/cm³[5] |

| Solubility in Water | Not available | 350 mg/L at 20 °C[6] |

| Solubility in Organic Solvents | Soluble in most organic solvents. | Soluble in acetone, ethanol, and diethyl ether. |

| Vapor Pressure | Not available | 0.048 mPa at 20 °C |

| Log P (Octanol-Water Partition Coefficient) | Not available | 3.03 |

Synthesis and Manufacturing

This compound is synthesized through the esterification of its parent compound, dichlorprop. The general synthetic route involves two main steps:

-

Synthesis of Dichlorprop: This is typically achieved through the reaction of 2,4-dichlorophenol with a salt of 2-chloropropionic acid in an alkaline medium.

-

Esterification of Dichlorprop: The resulting dichlorprop is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Representative Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

-

Dichlorprop

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dichlorprop in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Mechanism of Action and Signaling Pathways

This compound, like other phenoxy herbicides, acts as a synthetic auxin.[2] It mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses, including cell elongation, division, and differentiation. This compound, by mimicking auxin, hijacks this pathway, causing an overstimulation of these responses.

References

An In-depth Technical Guide to the Laboratory Synthesis of Dichlorprop-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Dichlorprop-methyl, a methylated derivative of the common herbicide Dichlorprop. This document outlines the primary synthesis route, a detailed experimental protocol, and relevant quantitative data. Additionally, it includes visualizations of the synthetic pathway, experimental workflow, and the herbicidal mechanism of action to facilitate a deeper understanding for research and development purposes.

Introduction

This compound (methyl 2-(2,4-dichlorophenoxy)propanoate) is the methyl ester of Dichlorprop, a selective systemic herbicide used for the control of broadleaf weeds.[1][2] In a research context, the synthesis of this compound is often required for the preparation of analytical standards, metabolism studies, or as a starting material for further chemical modifications. The compound has a molecular formula of C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol .[3][4][5]

The most common and direct method for the laboratory synthesis of this compound is the Fischer esterification of its parent carboxylic acid, Dichlorprop ((RS)-2-(2,4-dichlorophenoxy)propanoic acid), using methanol in the presence of an acid catalyst.

Synthesis of this compound

The primary route for synthesizing this compound in a laboratory setting is through the acid-catalyzed esterification of Dichlorprop with methanol. This reaction is efficient and proceeds with readily available reagents.

Reaction Pathway

The synthesis involves the protonation of the carbonyl oxygen of Dichlorprop by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from Dichlorprop on a laboratory scale. The procedure is adapted from standard Fischer esterification methods and analytical derivatization techniques.[6]

Materials:

-

Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid)

-

Anhydrous Methanol (CH₃OH)

-

Boron trifluoride-methanol solution (14% BF₃ in CH₃OH) or concentrated Sulfuric Acid (H₂SO₄)

-

Hexane

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.35 g (10 mmol) of Dichlorprop in 30 mL of anhydrous methanol.

-

Catalyst Addition: To the stirring solution, carefully add 2 mL of 14% boron trifluoride-methanol solution or 0.5 mL of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70°C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 50 mL of hexane and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of deionized water.

-

50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

50 mL of brine.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the hexane solution using a rotary evaporator to yield crude this compound as an oil.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following tables summarize the quantitative data related to the synthesis of this compound. Data for a structurally similar compound, methyl 2,4-dichlorophenoxyacetate, is included for comparison.[7]

Table 1: Reactant and Product Information

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| Dichlorprop | C₉H₈Cl₂O₃ | 235.06 | 120-36-5 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| This compound | C₁₀H₁₀Cl₂O₃ | 249.09 | 57153-17-0 |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Reaction Type | Fischer Esterification | General organic chemistry principles |

| Catalyst | BF₃ in Methanol or H₂SO₄ | [6] |

| Temperature | ~70°C (Reflux) | [6] |

| Reaction Time | 2-4 hours | Typical for Fischer esterifications |

| Reported Yield | 95.1% - 98.5% | [7] |

| Reported Purity | 99.3% | [7] |

*Data reported for the synthesis of methyl 2,4-dichlorophenoxyacetate, a structurally similar compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

Mechanism of Action

Dichlorprop belongs to the phenoxyalkanoic acid class of herbicides and acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][8] The influx of this synthetic auxin into plant cells leads to a cascade of events that disrupt normal growth processes.

The mechanism involves an increase in cell wall plasticity, uncontrolled protein biosynthesis, and the overproduction of ethylene.[2][9] This results in abnormal and excessive cell division and elongation, particularly in meristematic tissues. The uncontrolled growth damages the plant's vascular tissues, leading to symptoms like leaf and stem twisting, and ultimately, plant death.[1][2][9]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Dichlorprop - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. epa.gov [epa.gov]

- 7. CN106167453A - A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester - Google Patents [patents.google.com]

- 8. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 9. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Herbicidal Activity of Dichlorprop-Methyl Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-methyl, a member of the phenoxypropionic acid class of herbicides, is a widely utilized selective herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings. As a chiral compound, this compound exists as two stereoisomers, (R)-Dichlorprop-methyl and (S)-Dichlorprop-methyl. It is well-established that the herbicidal activity of dichlorprop resides almost exclusively in the (R)-enantiomer, also known as dichlorprop-P-methyl. This technical guide provides a comprehensive overview of the differential activity of these two enantiomers, delving into their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Enantiomers

This compound exerts its herbicidal effects by mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA). This synthetic auxin action leads to uncontrolled and disorganized cell growth, ultimately resulting in the death of susceptible plants. The stereochemistry of the this compound molecule is critical to its biological activity.

The (R)-enantiomer possesses the correct three-dimensional structure to bind effectively to the auxin receptors in plants, primarily the F-box proteins of the TIR1/AFB family. This binding initiates a cascade of downstream events that disrupt normal plant growth and development.

Conversely, the (S)-enantiomer does not fit as effectively into the auxin receptor binding sites. Consequently, it exhibits little to no herbicidal activity. The commercial use of the racemic mixture (an equal mixture of both enantiomers) has largely been phased out in favor of enantiomerically pure (R)-dichlorprop-P, which allows for a reduction in the total amount of herbicide applied to the environment while maintaining efficacy.

The Auxin Signaling Pathway

The herbicidal action of (R)-Dichlorprop-methyl is intimately linked to the plant's natural auxin signaling pathway. A simplified representation of this pathway is as follows:

-

Perception: In the presence of (R)-Dichlorprop-methyl (a synthetic auxin), the TIR1/AFB receptor proteins bind to it.

-

Complex Formation: This binding promotes the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.

-

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination by an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Subsequently, the ubiquitinated Aux/IAA proteins are degraded by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressors relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors.

-

Physiological Response: The now-active ARFs can bind to auxin-responsive elements in the promoters of various genes, leading to their transcription and the subsequent synthesis of proteins that cause the observed herbicidal effects, such as epinasty (twisting of stems and petioles), cell elongation, and ultimately, plant death.

Quantitative Comparison of Herbicidal Activity

The differential activity of the (R)- and (S)-enantiomers of this compound has been quantified in various studies. A key parameter used to express the potency of a herbicide is the EC50 value, which represents the concentration of the herbicide that causes a 50% reduction in a measured biological response (e.g., growth) compared to an untreated control.

A study on the effects of this compound enantiomers on different freshwater microalgae provides a clear quantitative comparison of their biological activity.

| Compound | Chlorella pyrenoidosa 96h-EC50 (mg/L) | Chlorella vulgaris 96h-EC50 (mg/L) | Scenedesmus obliquus 96h-EC50 (mg/L) |

| (R)-Dichlorprop-methyl | 7.310 | > 10 | 0.783 |

| (S)-Dichlorprop-methyl | 0.783 | 1.058 | > 10 |

| Racemic this compound | 1.058 | 2.345 | 1.567 |

Data from Li, H., Yuan, Y., Shen, C., & Liu, H. (2008). Enantioselectivity in toxicity and degradation of this compound in algal cultures. Chirality, 20(5), 656-661.

Interestingly, in the case of Chlorella pyrenoidosa and Chlorella vulgaris, the (S)-enantiomer exhibited higher toxicity than the (R)-enantiomer. This highlights that while the herbicidal activity in target broadleaf weeds is attributed to the (R)-enantiomer, the biological effects on non-target organisms can differ and may not follow the same stereoselectivity. For Scenedesmus obliquus, the (R)-enantiomer was significantly more toxic, which is more in line with its known herbicidal activity.

Experimental Protocols

To accurately assess and compare the herbicidal activity of (R)- and (S)-Dichlorprop-methyl, standardized experimental protocols are essential. The following outlines a general methodology for a whole-plant bioassay and the analytical methods for chiral separation.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol is designed to evaluate the post-emergence herbicidal activity of the this compound enantiomers on a susceptible broadleaf weed species, such as Galium aparine (cleavers) or Stellaria media (common chickweed).

1. Plant Material and Growth Conditions:

-

Grow the selected weed species from seed in pots containing a standardized potting mix.

-

Maintain the plants in a controlled environment (greenhouse or growth chamber) with a defined temperature, humidity, and photoperiod (e.g., 22/18°C day/night, 60-70% relative humidity, 16-hour photoperiod).

-

Water the plants as needed to maintain optimal growth.

2. Herbicide Application:

-

Prepare stock solutions of (R)-Dichlorprop-methyl, (S)-Dichlorprop-methyl, and racemic this compound in a suitable solvent (e.g., acetone with a surfactant).

-

Create a series of dilutions to establish a dose-response curve. A typical range might be from 0.1 to 1000 g active ingredient per hectare (g a.i./ha).

-

Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a precision laboratory sprayer calibrated to deliver a specific volume.

-

Include an untreated control group (sprayed with solvent and surfactant only) for comparison.

-

Randomize the placement of the pots to minimize environmental variability.

3. Data Collection and Analysis:

-

Visually assess plant injury at set time points after treatment (e.g., 7, 14, and 21 days). Use a rating scale (e.g., 0% = no effect, 100% = plant death).

-

At the final assessment, harvest the above-ground biomass and determine the fresh and/or dry weight.

-

Calculate the percent growth reduction relative to the untreated control.

-

Analyze the dose-response data using a suitable statistical model (e.g., a four-parameter log-logistic model) to determine the GR50 (the dose causing 50% growth reduction) for each enantiomer and the racemate.

Synthesis and Chiral Separation of this compound Enantiomers

Synthesis: The synthesis of this compound typically involves a two-step process:

-

Synthesis of Dichlorprop: 2,4-Dichlorophenol is reacted with methyl 2-chloropropionate in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) and a solvent (e.g., toluene or xylene) to yield racemic dichlorprop.

-

Esterification: The resulting dichlorprop is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce racemic this compound.

Chiral Separation: To obtain the individual (R)- and (S)-enantiomers, chiral chromatography is employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method.

-

Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support, is used.

-

Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is used to achieve separation. The exact composition is optimized to achieve baseline resolution of the two enantiomers.

-

Detection: A UV detector is typically used to monitor the elution of the enantiomers.

The separated enantiomers can then be collected for further biological testing.

Conclusion

The herbicidal activity of this compound is stereoselective, with the (R)-enantiomer being the biologically active form against target broadleaf weeds. This activity is a result of its ability to mimic the natural plant hormone auxin and disrupt the auxin signaling pathway. Quantitative data, such as EC50 values, clearly demonstrate the significant difference in biological activity between the (R)- and (S)-enantiomers, although the specific effects can vary among different organisms. The use of robust experimental protocols, including whole-plant bioassays and chiral separation techniques, is crucial for accurately characterizing and understanding the enantioselective properties of this important herbicide. This knowledge is fundamental for the development of more effective and environmentally sound weed management strategies.

Dichlorprop-methyl: A Technical Overview of its Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dichlorprop-methyl, a widely used phenoxy herbicide. The document focuses on its core physicochemical properties, analytical methodologies for its detection and quantification, and its herbicidal mechanism of action. This information is intended to support research and development activities related to environmental analysis, toxicology, and agricultural science.

Core Physicochemical Data

This compound is the methyl ester of dichlorprop. Key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 57153-17-0 | [1][2][3][4][5] |

| Molecular Weight | 249.09 g/mol | |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [4][5] |

Herbicidal Mechanism of Action

Dichlorprop acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). Its herbicidal action stems from the disruption of normal plant growth processes. The proposed signaling pathway is initiated by the binding of dichlorprop to auxin receptors, leading to a cascade of downstream events that ultimately result in uncontrolled cell division and plant death.

Caption: Proposed signaling pathway for Dichlorprop's herbicidal action as a synthetic auxin.

Experimental Protocols: Analytical Methodologies

The detection and quantification of this compound in various matrices are critical for environmental monitoring and residue analysis. Several analytical techniques have been developed for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC-based methods are frequently employed for the analysis of this compound. Due to its volatility, it is well-suited for GC analysis.

Sample Preparation (General Workflow):

-

Extraction: The sample (e.g., soil, water) is extracted with an organic solvent such as a mixture of methanol and acetone.

-

Clean-up: The extract is purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

-

Derivatization (if analyzing the acid form): If Dichlorprop (the acid form) is being analyzed, it is often methylated to this compound using a reagent like BF₃/methanol to improve its volatility for GC analysis.

-

Analysis: The final extract is injected into the GC or GC-MS system.

Caption: General experimental workflow for the analysis of this compound by GC or GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound and its parent acid, Dichlorprop. Chiral HPLC methods have been developed to separate the enantiomers of dichlorprop.

Enantioselective Separation by Chiral HPLC:

-

Principle: This method separates the R-(+)- and S-(-)-enantiomers of dichlorprop, which is important as the herbicidal activity is primarily associated with the R-enantiomer.

-

Stationary Phase: A chiral stationary phase (CSP) is used.

-

Mobile Phase: An appropriate mobile phase is used to achieve separation.

-

Detection: UV or mass spectrometry detectors can be used for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of Dichlorprop and its enantiomers in complex matrices like natural waters.

A published method for the enantioselective quantitation of dichlorprop involves:

-

Microextraction: Supramolecular solvent-based microextraction (SUSME) is used to extract and concentrate the analytes from water samples.

-

Chromatographic Separation: The enantiomers are separated on a chiral column.

-

Detection: A triple quadrupole mass spectrometer operating in negative ion mode is used for detection and quantification.[6]

This advanced methodology allows for very low detection limits, making it suitable for environmental trace analysis.[6]

References

- 1. Enantioselectivity in toxicity and degradation of this compound in algal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Dichlorprop-methyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dichlorprop-methyl, a widely used phenoxy herbicide, in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, environmental fate and transport studies, and toxicological assessments. This document compiles available quantitative data, details relevant experimental methodologies, and provides visual representations of the workflows involved in solubility determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, data for the structurally similar parent compound, Dichlorprop (also known as 2,4-DP), provides valuable insights into its likely solubility characteristics. The primary structural difference is the esterification of the carboxylic acid group in Dichlorprop to a methyl ester in this compound, which generally increases hydrophobicity and can influence solubility in organic solvents.

The following table summarizes the solubility of Dichlorprop in several organic solvents at 20°C. It is important to note that these values should be considered as an approximation for this compound, and experimental verification is recommended for specific applications.

| Organic Solvent | Solubility of Dichlorprop (g/L at 20°C) |

| Acetone | 595 |

| Isopropanol | 510 |

| Benzene | 85 |

| Toluene | 69 |

| Xylene | 51 |

| Kerosene | 2.1 |

| Chloroform | 10.8 ( g/100g ) |

| Ether | 82.1 ( g/100g ) |

| Ethanol | >100 ( g/100g ) |

Data sourced from PubChem CID 8427.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most common and robust method for determining the equilibrium solubility of a solid in a liquid is the saturation shake-flask method .[2][3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the solution.

Principle of the Saturation Shake-Flask Method

A surplus of the solid compound (this compound) is added to a known volume of the organic solvent in a sealed flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique.[2][4]

Detailed Methodology

1. Materials and Equipment:

- This compound (analytical standard)

- Organic solvents of interest (e.g., acetone, methanol, ethanol, dichloromethane, ethyl acetate)

- Volumetric flasks and pipettes

- Scintillation vials or glass flasks with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Syringes and syringe filters (e.g., 0.45 µm PTFE)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

2. Procedure:

- Preparation: An excess amount of solid this compound is weighed and added to a series of flasks, each containing a known volume of a specific organic solvent. The excess of solid is crucial to ensure that saturation is reached.

- Equilibration: The flasks are securely sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C). The flasks are agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

- Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand to let the excess solid settle. The separation of the solid and liquid phases is critical and can be achieved by centrifugation, followed by careful collection of the supernatant.

- Sample Collection and Preparation: A sample of the clear supernatant is withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtrate, which represents the saturated solution, is then accurately diluted with an appropriate solvent for analysis.

- Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC with a UV detector or GC with a mass spectrometer (GC-MS).[5] A calibration curve prepared with standard solutions of this compound is used for quantification.

- Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the saturation shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Dichlorprop-Methyl Degradation in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of dichlorprop-methyl in the soil environment. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science, offering detailed insights into the chemical and biological transformations of this herbicide. The guide includes quantitative data on degradation kinetics, detailed experimental protocols for key analyses, and visual representations of the degradation pathways and experimental workflows.

Introduction

This compound, a phenoxy herbicide, is widely used for the control of broadleaf weeds. Its fate in the soil is of significant environmental concern. Understanding the degradation pathways of this compound is crucial for assessing its environmental persistence, potential for groundwater contamination, and overall ecological impact. This guide synthesizes current scientific knowledge on the abiotic and biotic degradation processes that govern the transformation of this compound in soil.

The primary degradation route involves an initial rapid hydrolysis of the methyl ester to its corresponding carboxylic acid, dichlorprop. This is followed by microbial degradation of the dichlorprop molecule, which is the rate-limiting step in its complete mineralization. The enantiomers of dichlorprop often exhibit different degradation rates, a phenomenon known as enantioselective degradation.

Degradation Pathways of this compound

The degradation of this compound in soil is a multi-step process involving both chemical and biological reactions. The initial and most rapid transformation is the hydrolysis of the ester bond, followed by the microbial breakdown of the resulting dichlorprop acid.

Initial Hydrolysis

This compound undergoes rapid hydrolysis in soil to form its primary metabolite, 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop). This reaction can be both chemically and biologically mediated. The hydrolysis of the ester bond is a critical first step in the degradation process.

Microbial Degradation of Dichlorprop

The subsequent degradation of dichlorprop is primarily a microbial process. Soil microorganisms utilize dichlorprop as a carbon and energy source, leading to the cleavage of the ether linkage and subsequent breakdown of the aromatic ring. This process is often enantioselective, with one enantiomer being degraded more rapidly than the other. For instance, the S-enantiomer of dichlorprop is often preferentially degraded in various soils.[1]

The key intermediate in this pathway is 2,4-dichlorophenol (2,4-DCP). The degradation of 2,4-DCP has been extensively studied and proceeds through a series of enzymatic reactions, ultimately leading to mineralization.

The overall degradation pathway can be summarized as follows:

-

Hydrolysis: this compound is hydrolyzed to dichlorprop.

-

Ether Cleavage: The ether bond of dichlorprop is cleaved by microbial dioxygenases to yield 2,4-dichlorophenol and pyruvate. This step is catalyzed by enantiomer-specific enzymes such as (R)-dichlorprop/α-ketoglutarate-dependent dioxygenase (RdpA) and (S)-dichlorprop/α-ketoglutarate-dependent dioxygenase (SdpA).

-

Hydroxylation: 2,4-dichlorophenol is hydroxylated to form 3,5-dichlorocatechol by the enzyme 2,4-dichlorophenol hydroxylase (tfdB).[2]

-

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (tfdC) to form 2,4-dichloro-cis,cis-muconate.[2]

-

Further Degradation: The resulting intermediates are further metabolized through a series of enzymatic reactions involving chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF), eventually entering the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and H2O.[2]

Caption: Aerobic degradation pathway of this compound in soil.

Quantitative Data on this compound Degradation

The rate of this compound degradation in soil is influenced by a variety of factors, including soil type, pH, temperature, moisture content, and microbial activity. The persistence of this compound and its metabolites is often expressed in terms of half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Half-life (DT50) of Dichlorprop Enantiomers in Different Soils

| Soil Type | Enantiomer | Half-life (DT50) in days | Reference |

| Soil A (pH 6.8, Organic Matter 2.5%) | S-dichlorprop | 8.22 | [1] |

| R-dichlorprop | 12.93 | [1] | |

| Soil D (pH 5.5, Organic Matter 1.2%) | S-dichlorprop | 8.06 | [1] |

| R-dichlorprop | 12.38 | [1] |

Table 2: Influence of Environmental Factors on Dichlorprop Degradation

| Factor | Effect on Degradation Rate | Notes |

| Temperature | Increases with increasing temperature up to an optimum (typically 20-30°C). | Higher temperatures generally enhance microbial activity and chemical reaction rates.[3] |

| Moisture | Increases with increasing soil moisture up to an optimum (typically 40-60% of water holding capacity). | Adequate moisture is essential for microbial activity.[3][4] |

| pH | Degradation rates can be pH-dependent, with optimal degradation often occurring in near-neutral to slightly alkaline soils. | Soil pH affects both microbial populations and the chemical stability of the herbicide.[4] |

| Organic Matter | Can either increase or decrease degradation rates. | Organic matter can serve as a co-metabolite for microorganisms but can also increase adsorption, reducing bioavailability.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound in soil.

Soil Incubation Study for Degradation Kinetics

This protocol outlines a laboratory-based soil incubation study to determine the degradation rate and half-life of this compound.

Objective: To measure the rate of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

Fresh soil samples, sieved (<2 mm)

-

This compound analytical standard

-

Sterile deionized water

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Incubator

-

Analytical balance

-

Solvents for extraction (e.g., acetonitrile, acetone)

-

Solid Phase Extraction (SPE) cartridges

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Soil Preparation: Characterize the soil for properties such as pH, organic matter content, texture, and water holding capacity. Adjust the soil moisture to 50-60% of its water holding capacity and pre-incubate in the dark at the desired temperature (e.g., 20°C) for 7 days to stabilize microbial activity.

-

Spiking: Prepare a stock solution of this compound in a minimal amount of a suitable solvent. Add the stock solution to the pre-incubated soil to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution. Prepare control samples without the addition of this compound.

-

Incubation: Place the treated and control soil samples in the incubation vessels. Incubate in the dark at a constant temperature.

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture.

-

Cleanup: Purify the extracts using Solid Phase Extraction (SPE) to remove interfering substances.

-

Analysis: Quantify the concentration of this compound and its major metabolites in the cleaned extracts using GC-MS or HPLC.

-

Data Analysis: Plot the concentration of this compound versus time. Fit the data to a first-order kinetic model to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).

Caption: Workflow for a soil incubation study.

Analytical Method for this compound and Metabolites

This protocol is based on the U.S. EPA method for the determination of dichlorprop and its metabolites in soil.

Objective: To extract, identify, and quantify this compound, dichlorprop, and 2,4-dichlorophenol in soil samples.

Procedure:

-

Extraction:

-

Weigh 10 g of soil into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., 5% acetic acid in methanol/water).

-

Sonicate for 20 minutes, then centrifuge.

-

Repeat the extraction twice more with different solvent mixtures and combine the supernatants.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the combined extract onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute this compound and 2,4-dichlorophenol with a suitable solvent (e.g., acetone/hexane).

-

Elute dichlorprop with a more polar solvent (e.g., methanol/acetone).

-

-

Derivatization (for GC analysis of dichlorprop):

-

The dichlorprop fraction is methylated using a reagent like BF3/methanol to convert it to a more volatile ester for GC analysis.

-

-

Instrumental Analysis:

-

Analyze the final extracts using Gas Chromatography with Mass Spectrometry (GC-MS) for confirmation and quantification.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can be used, which may not require derivatization of the acid metabolite.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of this compound, dichlorprop, and 2,4-dichlorophenol.

-

Calculate the concentration of each analyte in the soil samples based on the calibration curve.

-

Microbial Community Analysis

This protocol describes the steps for analyzing the soil microbial community structure in response to this compound application using 16S rRNA gene amplicon sequencing.

Objective: To characterize the changes in the soil bacterial community composition following exposure to this compound.

Materials:

-

Soil samples from this compound treated and control plots.

-

Soil DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit).

-

Primers for amplifying the V4 region of the 16S rRNA gene.

-

PCR reagents.

-

Next-Generation Sequencing (NGS) platform (e.g., Illumina MiSeq).

-

Bioinformatics software (e.g., QIIME 2, mothur).

Procedure:

-

Soil Sampling: Collect soil samples from both treated and control sites.

-

DNA Extraction: Extract total genomic DNA from the soil samples using a commercial soil DNA extraction kit, following the manufacturer's instructions. These kits are designed to effectively lyse microbial cells and remove PCR inhibitors like humic acids.

-

PCR Amplification: Amplify the V4 hypervariable region of the 16S rRNA gene using universal bacterial primers.

-

Library Preparation and Sequencing: Prepare the PCR amplicons for sequencing on an NGS platform.

-

Bioinformatics Analysis:

-

Quality Filtering: Remove low-quality reads and chimeras from the raw sequencing data.

-

OTU Clustering/ASV Inference: Group sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics to compare the microbial communities of treated and control soils.

-

Statistical Analysis: Use statistical tests to identify significant differences in microbial community structure and the abundance of specific taxa between treatments.

-

Caption: Workflow for soil microbial community analysis.

Conclusion

The degradation of this compound in soil is a complex process initiated by rapid hydrolysis to dichlorprop, followed by slower, microbially-driven degradation. The persistence of this herbicide is highly dependent on environmental factors that influence microbial activity. Understanding these degradation pathways and the factors that control them is essential for developing effective risk assessment and remediation strategies for this compound contaminated soils. The experimental protocols provided in this guide offer a framework for researchers to investigate the fate of this herbicide and its impact on the soil microbiome. Further research is needed to fully elucidate the enzymatic and genetic basis of dichlorprop degradation in diverse soil ecosystems.

References

- 1. Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 4. mdpi.com [mdpi.com]

The Aquatic Environmental Fate of Dichlorprop-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-methyl (DCPM), the methyl ester of dichlorprop, is a selective, systemic herbicide used for the control of broadleaf weeds. Understanding its environmental fate, particularly in aquatic systems, is crucial for assessing its ecological risk and ensuring environmental safety. This technical guide provides an in-depth overview of the hydrolysis, photolysis, and biodegradation of this compound in aquatic environments. The information is presented through summarized quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its transformation and persistence in water.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀Cl₂O₃ | [1](--INVALID-LINK--) |

| Molecular Weight | 249.09 g/mol | [1](--INVALID-LINK--) |

| Water Solubility | Moderately soluble | [2](--INVALID-LINK--) |

| Vapor Pressure | Low volatility | [2](--INVALID-LINK--) |

| Octanol-Water Partition Coefficient (Log Kow) | Dichlorprop-P acid: 1.91 (pH 4), -0.67 (pH 7), -0.83 (pH 9) | [3](--INVALID-LINK--) |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in aquatic systems.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound, leading to the formation of its corresponding acid, 2,4-dichlorophenoxypropionic acid (2,4-DCPP). This reaction is influenced by the pH and temperature of the water.[4][5]

| pH | Temperature (°C) | Half-life (t½) | Degradation Product | Reference |

| 4 | 25 | Stable | - | [3](--INVALID-LINK--) |

| 7 | 25 | 22.7 days | Dichlorprop-P acid | [3](--INVALID-LINK--) |

| 9 | 25 | 0.9 days | Dichlorprop-P acid | [3](--INVALID-LINK--) |

Note: Data is for Dichlorprop-P 2-ethylhexyl ester, which readily hydrolyzes to Dichlorprop-P acid.

This protocol outlines the general procedure for determining the rate of hydrolysis of a chemical as a function of pH.[1][6][7][8][9][10]

-

Preparation of Buffer Solutions : Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[1]

-

Test Substance Application : Add the test substance (this compound), preferably radiolabelled (e.g., with ¹⁴C), to the buffer solutions at a concentration not exceeding 0.01 M or half of its water solubility.[10]

-

Incubation : Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[7] A preliminary test can be conducted at 50°C for 5 days to quickly assess stability.[7][10]

-

Sampling : At appropriate time intervals, collect samples from each solution.[1]

-

Analysis : Analyze the samples for the concentration of the parent compound and its hydrolysis products using suitable analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7] If a radiolabelled substance is used, Liquid Scintillation Counting (LSC) can be employed to determine the distribution of radioactivity.[7]

-

Data Analysis : Plot the concentration of this compound and its degradation products against time to determine the rate of hydrolysis. Calculate the first-order rate constant (k) and the half-life (t½) for each pH value.[1]

Photolysis

Photolysis, or degradation by light, is another critical abiotic process affecting the fate of this compound in sunlit surface waters.

| Condition | Half-life (t½) | Degradation Product(s) | Reference |

| Aqueous solution (sunlight) | A few days to a week | Not specified | [3](--INVALID-LINK--) |

This protocol describes a tiered approach to determine the direct phototransformation of a chemical in water.[11][12][13]

-

Tier 1: Theoretical Screening : Estimate the maximum possible direct photolysis rate constant based on the UV-visible absorption spectrum of this compound. If the estimated half-life is less than 30 days, proceed to Tier 2.[11]

-

Tier 2: Experimental Study :

-

Preparation : Prepare a sterile, buffered aqueous solution of the test substance (preferably ¹⁴C-labeled).[11]

-

Irradiation : Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[11] Maintain a constant temperature (e.g., 25°C).[11] Run a parallel experiment in the dark to serve as a control for hydrolysis and other non-photolytic degradation.[11]

-

Sampling : Collect samples at various time points.[11]

-

Analysis : Analyze the samples to determine the concentration of the parent compound and its photoproducts using methods like HPLC, GC, and LSC.[11]

-

Quantum Yield Determination (Optional) : If significant photolysis is observed, the quantum yield can be determined to estimate photolysis rates under different environmental conditions.[11][13]

-

-

Tier 3: Identification of Transformation Products : If major transformation products are formed (representing >10% of the initial concentration), identify their chemical structures.[6]

Biotic Degradation

Biodegradation by aquatic microorganisms, such as algae and bacteria, is a key process in the environmental fate of this compound. This process is often enantioselective, meaning one stereoisomer is degraded preferentially over the other.

Biodegradation Pathways

The primary step in the biodegradation of this compound is the hydrolysis of the ester linkage to form 2,4-DCPP. This is followed by the cleavage of the ether bond and subsequent aromatic ring opening.

Enantioselective Degradation

Studies have shown that microorganisms can preferentially degrade one enantiomer of this compound. For instance, some sediment bacteria have been found to preferentially degrade the R-enantiomer over the S-enantiomer.[14] Similarly, the degradation by the alga Scenedesmus obliquus has been observed to be enantioselective.[15] The enzymatic hydrolysis by Aspergillus niger lipase also exhibits enantioselectivity, with histidine and lysine residues playing a crucial role in this process.[16]

Experimental Protocol for Biodegradation Study

-

Microorganism Culture : Isolate and culture relevant aquatic microorganisms (e.g., specific bacterial strains or algal species) in a suitable growth medium.

-

Test Setup : In sterile flasks, add a known concentration of this compound (racemic mixture and individual enantiomers) to the microbial cultures. Include a sterile control (no microorganisms) to account for abiotic degradation.

-

Incubation : Incubate the flasks under controlled conditions (temperature, light for algae, and shaking).

-

Sampling : Collect samples from the cultures and controls at regular intervals.

-

Analysis : Extract the pesticide from the samples and analyze the concentrations of the this compound enantiomers and their degradation products using chiral chromatography (e.g., chiral GC or HPLC).

-

Data Analysis : Determine the degradation rates for each enantiomer and the racemate. Calculate the enantiomeric fraction (EF) to quantify the degree of enantioselectivity.

Conclusion

The environmental fate of this compound in aquatic systems is governed by a combination of abiotic and biotic processes. Hydrolysis is a significant abiotic pathway, particularly under neutral to alkaline conditions, leading to the formation of 2,4-DCPP. Photolysis also contributes to its degradation in sunlit waters. Biodegradation by aquatic microorganisms is a crucial process that is often enantioselective, resulting in the differential persistence of its stereoisomers. A thorough understanding of these degradation pathways and the factors influencing them is essential for accurately assessing the environmental risk posed by this compound. This guide provides a foundational framework for researchers and professionals involved in the environmental assessment and development of pesticides. Further research focusing on the identification of a broader range of degradation products and the elucidation of the specific enzymatic mechanisms will continue to enhance our understanding of the environmental behavior of this herbicide.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]

- 3. oecd.org [oecd.org]

- 4. atticusllc.com [atticusllc.com]

- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 6. oecd.org [oecd.org]

- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 8. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. [Enantioselective degradation of 2, 4-dichlorprop methyl ester by sediment bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselectivity in toxicity and degradation of this compound in algal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Hydrolysis of Dichlorprop-methyl to Dichlorprop Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of dichlorprop-methyl to its corresponding carboxylic acid, dichlorprop. The information contained herein is intended to support research and development activities by providing detailed experimental protocols, quantitative kinetic data, and a clear visualization of the reaction pathway.

Introduction

This compound is the methyl ester of the herbicide dichlorprop, a member of the phenoxyalkanoic acid class of compounds. The conversion of the ester form to the active acid form through hydrolysis is a critical process influencing its environmental fate and biological activity. Understanding the kinetics and mechanisms of this hydrolysis reaction is essential for predicting its persistence, bioavailability, and potential for off-target effects. This guide summarizes the key factors governing the abiotic hydrolysis of this compound, including pH and temperature, and provides a standardized methodology for its investigation.

Chemical Reaction Pathway

The hydrolysis of this compound is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of dichlorprop acid and methanol. This reaction can be catalyzed by both acid and base.

Caption: Hydrolysis of this compound to Dichlorprop Acid and Methanol.

Factors Influencing Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by the pH of the aqueous solution and the temperature.

-

pH: The hydrolysis of esters like this compound is subject to both acid- and base-catalyzed pathways. Generally, the rate of hydrolysis is slowest in the neutral pH range and increases under both acidic and alkaline conditions. For many esters, base-catalyzed hydrolysis (saponification) is significantly faster than acid-catalyzed hydrolysis.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can typically be described by the Arrhenius equation, where the rate constant is exponentially dependent on the inverse of the absolute temperature.

Quantitative Hydrolysis Data

Table 1: Illustrative Half-life (t₁/₂) of a Phenoxyalkanoic Acid Methyl Ester at Various pH Values (Constant Temperature)

| pH | Half-life (t₁/₂) (Days) |

| 4.0 | > 365 |

| 7.0 | 150 |

| 9.0 | 5 |

Note: This data is illustrative and not specific to this compound. The half-life is expected to decrease significantly at higher pH values.

Table 2: Illustrative First-Order Rate Constants (k) for Hydrolysis at Various Temperatures (Constant pH)

| Temperature (°C) | Rate Constant (k) (day⁻¹) |

| 10 | 0.002 |

| 20 | 0.005 |

| 30 | 0.012 |

Note: This data is illustrative and not specific to this compound. The rate constant is expected to increase with temperature.

Experimental Protocol for Hydrolysis Study (Based on OECD Guideline 111)

This section provides a detailed methodology for determining the rate of hydrolysis of this compound as a function of pH. This protocol is based on the internationally recognized OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[1][2][3][4][5]

Principle

The method involves determining the rate of abiotic hydrolytic transformation of this compound in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9) and at a constant temperature.[1][2][3] The concentration of this compound and its hydrolysis product, dichlorprop acid, are measured over time.

Materials and Reagents

-

This compound, analytical standard grade

-

Dichlorprop acid, analytical standard grade

-

Buffer solutions (sterile):

-

pH 4.0 (e.g., 0.05 M citrate buffer)

-

pH 7.0 (e.g., 0.05 M phosphate buffer)

-

pH 9.0 (e.g., 0.05 M borate buffer)

-

-

High-purity water (e.g., HPLC grade)

-

Solvents for extraction and analysis (e.g., acetonitrile, methanol, hexane), HPLC or GC grade

-

Sterile, light-protected reaction vessels (e.g., amber glass vials with Teflon-lined caps)

-

Constant temperature incubator or water bath

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, or GC-MS)

-

pH meter

-

Syringes and filters for sample preparation

Experimental Workflow

The experimental workflow follows a tiered approach as outlined in OECD Guideline 111.

Caption: Tiered experimental workflow for this compound hydrolysis study.

Procedure

-

Preparation:

-

Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to minimize the volume of organic solvent added to the buffer solutions (typically <1% v/v).

-

-

Tier 1: Preliminary Test:

-

Add the this compound stock solution to the buffer solutions in the reaction vessels to achieve a final concentration well below its water solubility.

-

Incubate the samples in the dark at 50°C for 5 days.[4]

-

At the end of the 5-day period, analyze the concentration of this compound remaining.

-

If less than 10% hydrolysis is observed at all pH values, this compound is considered hydrolytically stable, and further testing may not be necessary.[5]

-

-

Tier 2: Kinetics of Hydrolysis:

-

For pH values where hydrolysis was greater than 10% in the preliminary test, set up experiments at a minimum of three different temperatures (e.g., 20°C, 30°C, and 40°C).

-

At each temperature and pH, prepare replicate samples.

-

At appropriate time intervals, sacrifice replicate vessels for analysis. The sampling frequency should be sufficient to define the hydrolysis curve, with at least 6 data points until 90% degradation.

-

Analyze the concentration of this compound and the formation of dichlorprop acid.

-

-

Tier 3: Identification of Hydrolysis Products:

-

If significant degradation occurs, identify the major hydrolysis products (expected to be dichlorprop acid). This can be confirmed by comparing the retention time and mass spectrum with an analytical standard of dichlorprop acid.

-

Analytical Methods

The concentrations of this compound and dichlorprop acid can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method is reverse-phase HPLC with UV detection. A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and selectivity and can be used for confirmation of the identity of the parent compound and its hydrolysis product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the dichlorprop acid needs to be derivatized to a more volatile form, typically by methylation to form this compound.[6]

Data Analysis

The hydrolysis of this compound is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of the natural logarithm of the concentration of this compound versus time. The half-life (t₁/₂) can then be calculated using the following equation:

t₁/₂ = ln(2) / k

The Arrhenius equation can be used to describe the temperature dependence of the hydrolysis rate constant.

Conclusion

The hydrolysis of this compound to dichlorprop acid is a key transformation process that is highly dependent on pH and temperature. This technical guide provides a framework for understanding and investigating this reaction. By following the detailed experimental protocol based on OECD Guideline 111, researchers can obtain reliable kinetic data to accurately model the environmental fate and behavior of this compound. The provided visualizations and structured data tables serve as a valuable resource for professionals in the fields of environmental science, chemistry, and drug development.

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 5. jrfglobal.com [jrfglobal.com]

- 6. epa.gov [epa.gov]

Spectroscopic Analysis of Dichlorprop-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dichlorprop-methyl, a widely used herbicide. The focus is on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), two pivotal techniques for the structural elucidation and quantification of this compound. This document outlines the available spectral data and provides detailed experimental protocols for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₀H₁₀Cl₂O₃, Molar Mass: 249.09 g/mol ).[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented here was obtained using a Bruker AM-270 spectrometer.[2]

| Chemical Shift (ppm) | Carbon Atom Assignment |

| Data not available in search results | C1 (Aromatic) |

| Data not available in search results | C2 (Aromatic) |

| Data not available in search results | C3 (Aromatic) |

| Data not available in search results | C4 (Aromatic) |

| Data not available in search results | C5 (Aromatic) |

| Data not available in search results | C6 (Aromatic) |

| Data not available in search results | C7 (CH) |

| Data not available in search results | C8 (CH₃) |

| Data not available in search results | C9 (C=O) |

| Data not available in search results | C10 (OCH₃) |

Note: Specific chemical shift values for each carbon of this compound were not available in the provided search results. The table serves as a template for where the data would be presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time of the compound and its mass fragmentation pattern upon electron ionization, which is crucial for identification and quantification.

Kovats Retention Index:

| Column Type | Kovats Index |

| Standard non-polar | 1574, 1593, 1576, 1588.5[2] |

| Semi-standard non-polar | 1607.6, 1598.8, 1567.4, 1574.3, 1578.9, 1552.6[2] |

| Standard polar | 2241, 2242[2] |

Mass Spectrometry Data:

The mass spectrum of this compound is characterized by several key fragments. The most abundant ions (m/z) are summarized below.

| m/z Value | Relative Intensity | Putative Fragment Identity |

| 162 | High | [Cl₂C₆H₃O]⁺ |

| 164 | High | Isotope peak of m/z 162 |

| 189 | Medium | [M - OCH₃ - CO]⁺ |

| 59 | Medium | [COOCH₃]⁺ |

Note: The relative intensities are qualitative descriptions based on the search results. A full fragmentation pattern was not available.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

A general protocol for the NMR analysis of pesticides is provided below. This can be adapted for this compound.

2.1.1. Sample Preparation:

-

Accurately weigh approximately 1-5 mg of this compound standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm).

2.1.2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum to confirm the presence and purity of the sample.

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.

2.1.3. Instrument Parameters (Example):

-

Spectrometer: Bruker Avance 400 MHz or equivalent

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 s

-

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on the analysis of Dichlorprop-P in soil, which involves a derivatization step to form this compound prior to GC-MS analysis.

2.2.1. Sample Preparation and Extraction (from soil):

-

Extract the soil sample with an appropriate solvent mixture (e.g., acetic acid, methanol, and water).[3]

-

Perform a solid-phase extraction (SPE) for cleanup.[3]

-

Elute the Dichlorprop from the SPE column.[3]

2.2.2. Derivatization to this compound:

-

The extracted Dichlorprop is methylated using a reagent such as BF₃/methanol.[3]

-

This reaction converts the carboxylic acid group of Dichlorprop to the methyl ester, this compound, which is more volatile and suitable for GC analysis.[3]

2.2.3. GC-MS Analysis:

-

Inject an aliquot of the final extract containing this compound into the GC-MS system.

2.2.4. Instrument Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Inlet Temperature: 250 °C

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 2 min

-

Ramp: 15 °C/min to 280 °C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Dichlorprop-methyl in Soil

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the determination of Dichlorprop-methyl in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers soil sample extraction, solid-phase extraction (SPE) cleanup, derivatization of Dichlorprop to its methyl ester, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode. This method provides high selectivity and low detection limits, making it suitable for environmental monitoring and residue analysis.

Principle